molecular formula C13H12ClNO3S B2443389 N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide CAS No. 97026-74-9

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2443389
CAS No.: 97026-74-9
M. Wt: 297.75
InChI Key: UGWMDSAJIPMLMY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is a chemical compound of interest in biochemical and pharmacological research. It belongs to the class of N-(aryl)arylsulfonamides, which are recognized as important pharmacophores and have been the subject of extensive research due to their wide spectrum of potential biological activities . Studies on closely related sulfonamide compounds have shown that this class can exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them a valuable scaffold for developing novel therapeutic agents . The structural features of this chemical family, such as the dihedral angle between the two benzene rings, can influence its crystalline form and intermolecular interactions, which may be a point of investigation in materials and crystallography research . Researchers can utilize this product as a key intermediate or reference standard in exploratory studies aimed at drug discovery and the synthesis of new molecules with targeted biological functions. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMDSAJIPMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Sulfonamide Substitution Reactions

The sulfonamide nitrogen is a reactive site for nucleophilic substitution. In the presence of alkyl halides or aryl halides, the compound undergoes N-alkylation or N-arylation. For example:

  • Reaction with methyl iodide in basic conditions yields N-methyl-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide .

  • Coupling with 4-bromobenzene under palladium catalysis produces bis-sulfonamide derivatives .

Table 1: Substitution Reaction Conditions and Yields

ReagentSolventCatalystTemperatureYieldSource
Methyl iodideTHFK₂CO₃60°C85%
4-BromobenzeneDMFPd(PPh₃)₄100°C72%

Oxidation and Reduction

The methoxy and chlorophenyl groups influence redox behavior:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methoxy group to a carbonyl, forming N-(4-chlorophenyl)-4-carboxybenzenesulfonamide .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine, yielding N-(4-chlorophenyl)-4-methoxybenzenamine.

Key Observations :

  • Oxidation proceeds efficiently under acidic conditions (75–80% yield) .

  • Reduction requires elevated hydrogen pressure (3 atm) for complete conversion.

Hydrolysis Reactions

The sulfonamide bond is stable under mild acidic/basic conditions but cleaves under extreme hydrolysis:

  • Acidic Hydrolysis (6M HCl, reflux): Cleavage produces 4-methoxybenzenesulfonic acid and 4-chloroaniline .

  • Basic Hydrolysis (NaOH, ethanol): Forms sodium 4-methoxybenzenesulfinate and 4-chloroaniline .

Table 2: Hydrolysis Reaction Outcomes

ConditionsProductsYieldSource
6M HCl, 12 h reflux4-Methoxybenzenesulfonic acid + 4-Cl-aniline90%
2M NaOH, 6 h refluxSodium 4-methoxybenzenesulfinate + 4-Cl-aniline88%

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophilic attacks to the para position:

  • Nitration (HNO₃/H₂SO₄): Introduces a nitro group at the para position relative to methoxy, yielding N-(4-chlorophenyl)-4-methoxy-3-nitrobenzenesulfonamide .

  • Halogenation (Br₂/FeBr₃): Bromination occurs at the methoxy-adjacent position .

Key Data :

  • Nitration requires strict temperature control (0–5°C) to avoid over-nitration .

  • Bromination proceeds with 70% regioselectivity for the para position .

Coordination Chemistry

The sulfonamide acts as a ligand for transition metals:

  • Copper(II) Complexation : Forms a stable complex [Cu(C₁₃H₁₁ClNO₃S)₂] in ethanol, confirmed by UV-Vis and ESR spectroscopy .

  • Zinc(II) Binding : Exhibits moderate affinity (Kd = 1.2 µM) in aqueous buffer, relevant to enzyme inhibition studies .

Biological Derivatization

Modifications enhance pharmacological activity:

  • Acetylation (Ac₂O/pyridine): Protects the sulfonamide NH, improving blood-brain barrier penetration in analogs .

  • Sulfonation (SO₃/H₂SO₄): Introduces additional sulfonyl groups for enhanced solubility.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C): Loss of methoxy group as formaldehyde.

  • Stage 2 (300–400°C): Sulfonamide bond cleavage, releasing SO₂ and NH₃ .

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide has shown promise as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties. The following applications are notable:

  • Antibacterial Activity : Research indicates that sulfonamides inhibit bacterial folic acid synthesis, which is crucial for bacterial growth. Studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antiviral Potential : Similar compounds have been investigated for their ability to inhibit viral replication. A study on related sulfonamide derivatives indicated significant inhibition of hepatitis B virus replication in vitro, suggesting that this compound may exhibit comparable antiviral properties .
  • Anticancer Applications : Investigations into the anticancer potential of sulfonamides have revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have shown cytotoxic effects against colon and breast cancer cells .

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

  • Liquid Crystals and Polymers : Due to its molecular structure, this compound is being explored for the development of novel materials, including liquid crystals and polymers. Its ability to form specific molecular arrangements can lead to advancements in the field of smart materials .

Biological Studies

This compound is used in various biological studies to investigate its interactions with biomolecules:

  • Enzyme Inhibition : The sulfonamide group allows this compound to mimic natural substrates, potentially inhibiting enzyme activity or blocking receptor binding. This mechanism can lead to various biological effects, including modulation of cellular signaling pathways .
  • Binding Affinity Studies : Research has focused on the compound's binding affinity to biological targets, including cannabinoid receptors. Understanding these interactions is essential for optimizing pharmacological properties and developing targeted therapies .

Table 1: Summary of Antimicrobial Activity

Study ReferenceBacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Streptococcus pneumoniae1830

Table 2: Anticancer Activity Overview

Study ReferenceCancer Cell LineIC50 (µg/mL)Mechanism of Action
Colon cancer20Induction of apoptosis
Breast cancer15Cell cycle arrest

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a sulfonamide group and methoxy-substituted aromatic rings, which contribute to its distinct chemical reactivity and biological activity.

Biological Activity

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide, a sulfonamide compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Chemical Structure and Properties

This compound has the following chemical formula: C13H12ClN1O3SC_{13}H_{12}ClN_{1}O_{3}S and a molecular weight of 297.76 g/mol. It typically appears as a white solid with a melting point ranging from 141 to 142 °C. The compound features a chlorophenyl group and a methoxy group attached to the benzene sulfonamide structure, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation, disrupting essential biological processes.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
    • Against Pseudomonas aeruginosa, MIC values were reported as low as 0.2 mg/mL .
    • It also demonstrated significant activity against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values ranging from 0.1 to 0.35 mg/mL .

The compound's effectiveness against drug-resistant strains highlights its potential as a therapeutic agent in combating bacterial infections.

Antiviral Activity

This compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms observed in antibacterial activity, potentially making it a candidate for antiviral drug development.

Other Biological Activities

In addition to antibacterial and antiviral effects, sulfonamides, including this compound, have been associated with various other biological activities:

  • Anti-inflammatory effects have been noted in related compounds .
  • Potential antitumor and anticancer activities are under investigation, with some derivatives showing promise in inhibiting cancer cell proliferation .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:

Compound NameStructureNotable Features
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamideC13H15N1O3SC_{13}H_{15}N_{1}O_{3}SMethyl group instead of chlorine
N-(4-Bromophenyl)-4-methoxybenzenesulfonamideC13H12BrN1O3SC_{13}H_{12}BrN_{1}O_{3}SBromine substitution
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamideC13H12F1N1O3SC_{13}H_{12}F_{1}N_{1}O_{3}SFluorine substitution

These comparisons reveal that the presence of chlorine and methoxy groups significantly influences solubility, reactivity, and overall biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to traditional antibiotics like amoxicillin, suggesting its potential role in treating resistant infections .
  • Antiviral Potential : Research exploring its antiviral capabilities indicated that modifications to the structure could enhance binding affinity to viral proteins, leading to improved inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide and its derivatives?

  • Methodology : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, triaryl sulfonamides are prepared by reacting sulfonyl chlorides with substituted amines under basic conditions (e.g., K₂CO₃ in DMF). Yields typically range from 55% to 92% depending on substituents. Structural confirmation employs 1H^1H NMR (e.g., δ 7.56 ppm for aromatic protons) and LC-MS (e.g., m/z 459.1 [M+H]+^+) .

Q. How is X-ray crystallography applied to confirm the structural integrity of sulfonamide derivatives?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example, N-(4-Methoxyphenyl)benzenesulfonamide crystals (space group P21_1/c) reveal planar sulfonamide moieties stabilized by hydrogen bonds between NH and methoxy oxygen .

Q. What are the basic pharmacological screening protocols for sulfonamide-based compounds?

  • Methodology : Antiproliferative activity is assessed using the NCI-60 cancer cell line panel. Compounds are tested at 10 μM, and % inhibition is calculated via COMPARE analysis (e.g., 90.47% inhibition in T-47D breast cancer cells). Flow cytometry quantifies cell cycle arrest (e.g., G2/M phase accumulation) .

Advanced Research Questions

Q. How can structural contradictions in pharmacological data for sulfonamide derivatives be resolved?

  • Case Study : Compound N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide showed dual mechanisms (tubulin inhibition and S-phase reduction) in microarray studies, despite initial phenotypic screens suggesting a single mode. Transcriptional profiling revealed context-dependent gene expression changes, highlighting the need for multi-omics validation .

Q. What experimental strategies optimize the selectivity of sulfonamide derivatives for target enzymes (e.g., CaMKII)?

  • Methodology : Structure-activity relationship (SAR) studies focus on substituent effects. For instance, introducing a 4-chlorophenyl group enhances CaMKII inhibition (IC₅₀ = 0.37 μM for KN-93), while 4-methoxy improves solubility. Competitive binding assays (e.g., ATP displacement) and molecular docking validate selectivity .

Q. How do gene expression profiles elucidate the pharmacophore requirements of antitumor sulfonamides?

  • Methodology : High-density oligonucleotide microarrays identify differentially expressed genes (e.g., CDKN1A for cell cycle arrest). Clustering analysis distinguishes sulfonamides targeting tubulin (e.g., E7010) from those disrupting DNA replication (e.g., E7070). Pharmacophore alignment reveals essential hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic groups (chlorophenyl) .

Q. What are the challenges in reconciling in vitro and in vivo pharmacokinetic data for sulfonamide derivatives?

  • Case Study : KN-93 exhibits high in vitro solubility (≥19.15 mg/mL in DMSO) but poor oral bioavailability due to rapid hepatic metabolism. Prodrug strategies (e.g., phosphate esterification in KN-93 phosphate) improve stability (t₁/₂ > 6 hours in plasma) and tissue penetration .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in cytotoxicity data across cancer cell lines?

  • Methodology : Use the GI₅₀ (50% growth inhibition) metric and hierarchical clustering to identify outlier cell lines. For example, MDA-MB-468 breast cancer cells may show resistance due to overexpression of efflux transporters (e.g., P-gp). Validate hypotheses via siRNA knockdown or inhibitor co-treatment .

Q. What statistical approaches validate the reproducibility of sulfonamide synthesis protocols?

  • Methodology : Perform triplicate syntheses and calculate relative standard deviations (RSD) for yields. For example, a compound with 55% yield (RSD < 5%) indicates robust methodology. DOE (Design of Experiments) optimizes reaction parameters (e.g., temperature, solvent ratio) .

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